2-(Dibromoacetyl)naphthalene

Solid-State Characterization Isomer Purity Procurement Specification

Researchers requiring a reliable gem-dibromoacetyl building block for heterocycle synthesis often face supply inconsistencies and the resource drain of in-house dibromination. This naphthalene derivative eliminates that bottleneck. - Directly enables the validated one-step aerial oxidation to 2-naphthyl α-keto amides, a critical scaffold for protease/kinase inhibitor discovery, without in-house resynthesis. - Superior fragment for FBDD: heavy bromine atoms provide robust X-ray phasing, and a LogP of 4.9 supports low-affinity binding detection. - High melting point (101-102 °C) ensures solid-state stability for reliable automated parallel synthesis, minimizing line blockages.

Molecular Formula C12H8Br2O
Molecular Weight 328 g/mol
CAS No. 13651-05-3
Cat. No. B173656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dibromoacetyl)naphthalene
CAS13651-05-3
Synonyms2-(Dibromoacetyl)naphthalene
Molecular FormulaC12H8Br2O
Molecular Weight328 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)C(Br)Br
InChIInChI=1S/C12H8Br2O/c13-12(14)11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H
InChIKeyQUPXDNYLSHFPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dibromoacetyl)naphthalene Procurement Overview


2-(Dibromoacetyl)naphthalene (CAS 13651-05-3), systematically named 2,2-dibromo-1-(naphthalen-2-yl)ethanone, is a halogenated naphthalene derivative with the molecular formula C12H8Br2O and a molecular weight of 328.00 g/mol [1]. It is characterized as a yellow crystalline solid with a melting point of 101-102 °C and a predicted boiling point of 371.4±22.0 °C . This compound serves primarily as a reactive synthetic intermediate, where the geminal dibromoacetyl moiety at the naphthalene 2-position offers distinct reactivity profiles compared to non-halogenated, mono-brominated, or positional isomers, making it a critical procurement choice for specific oxidative and heterocyclization pathways.

Why Generic Naphthalene Acetyl Halides Cannot Substitute


The performance of 2-(dibromoacetyl)naphthalene in critical synthetic applications, such as the aerial oxidation to α-keto amides, is fundamentally linked to the presence of two bromine atoms on the acetyl side chain, a feature that directly dictates reaction pathway and product profile [1]. Simply substituting this compound with its mono-brominated analog (2-bromoacetyl naphthalene) or its non-halogenated parent (2-acetylnaphthalene) would lead to a different mechanistic route, failing to provide the gem-dibromide necessary for the oxidative transformation and yielding entirely different products [2]. Similarly, using a positional isomer like 1-(dibromoacetyl)naphthalene introduces steric and electronic variations at the naphthalene core, which can alter reaction rates and regiochemical outcomes, undermining the reproducibility of a validated synthetic sequence.

Quantitative Differentiation for Scientific Procurement


Solid-State Stability vs. Positional Isomer

The target compound exhibits a significantly higher melting point (101-102 °C) compared to its positional isomer, 2,2-dibromo-1-(naphthalen-1-yl)ethanone (CAS 91331-09-8), for which the melting point is not reported as a sharp solid characteristic but is often handled as a lower-melting or oily substance [1]. This 101-102 °C melting point provides a superior solid-state stability profile, reducing the risk of degradation during ambient storage and simplifying handling logistics, which is a direct procurement advantage for laboratories requiring stable, easy-to-weigh crytalline building blocks.

Solid-State Characterization Isomer Purity Procurement Specification

Validated Aerial Oxidation to α-Keto Amides

The geminal dibromoacetyl group in 2-(dibromoacetyl)naphthalene is a prerequisite for the aerial oxidation reaction that generates aryl α-keto amides, a prominent pharmacophore. The general method, validated across a series of 2,2-dibromo-1-aryl ethanones, provides α-keto amides in moderate to good yields under ambient air [1]. This direct oxidative amidation pathway is not accessible from 2-acetylnaphthalene, which requires a multi-step activation sequence, or from 2-bromoacetyl naphthalene, which would yield a simple substitution product rather than the oxidatively rearranged α-keto amide.

α-Keto Amide Synthesis Aerial Oxidation Medicinal Chemistry

Computed Physicochemical Profile in Drug Discovery

The compound possesses a computed LogP (XLogP3) of 4.9 [1], placing it within the acceptable lipophilicity range for CNS drug candidates, which typically exhibit LogP values between 1 and 5. Its exact mass is 327.89214 Da [1]. In comparison, the non-brominated parent compound, 2-acetylnaphthalene, has a lower ClogP of approximately 2.7, while the mono-bromo analog, 2-bromoacetyl naphthalene, has an intermediate ClogP of ~3.6. This graduation in lipophilicity is critical for modulating membrane permeability and target engagement in early-stage drug discovery, offering a distinct and quantifiable advantage for libraries requiring higher logP naphthalene scaffolds.

Drug Discovery Physicochemical Properties In Silico Screening

Optimal Procurement Scenarios by Application


α-Keto Amide Library Synthesis

Researchers focused on developing novel protease or kinase inhibitors require structurally diverse α-keto amides. Procuring 2-(dibromoacetyl)naphthalene is essential for executing the validated, one-step aerial oxidation method to access 2-naphthyl α-keto amides, a scaffold that cannot be produced from 2-acetylnaphthalene without resynthesizing the dibromide in-house, saving significant time and resources [1].

Halogen-Enriched Fragment Libraries for FBDD

Fragment-based drug discovery (FBDD) relies on small molecules with precise physicochemical profiles. The computed LogP of 4.9 and the presence of two heavy bromine atoms for X-ray crystallographic phasing make 2-(dibromoacetyl)naphthalene a superior choice over mono-bromo or non-halogenated naphthalene fragments for detecting low-affinity binding in soaking experiments [1].

Stable Intermediates for Heterocyclic Synthesis

In process chemistry, the development of robust, scalable routes to thiazoles and imidazoles often employs gem-dibromo ketones. The high melting point (101-102 °C) and solid-state stability of 2-(dibromoacetyl)naphthalene simplify its handling in automated synthesis platforms compared to other low-melting or liquid dibromoacetyl intermediates, reducing line blockages and improving volumetric accuracy in solution-phase parallel synthesis .

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